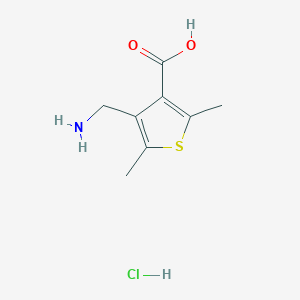

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride, also known as ADMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. ADMT is a thiophene derivative that has shown potential in treating various diseases, such as cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

Synthesis and Functionalization

Selective Esterification and Functionalization

The synthesis and selective esterification of thiophene derivatives highlight the potential for creating diverse compounds with varying functional groups. For instance, selective esterification processes have been developed for ethylenedioxythiophene derivatives, showcasing the specificity in functional group manipulation (Zhang et al., 2014). This approach could be applicable to the synthesis and further functionalization of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride," enabling the development of compounds with tailored properties for various applications.

Amide Formation Mechanisms

Understanding the mechanisms of amide formation in aqueous media is crucial for bioconjugation and pharmaceutical synthesis. Research into the amide formation using carbodiimide highlights the importance of reaction conditions and the nature of the carboxylic acid and amine reactants (Nakajima & Ikada, 1995). This knowledge is vital for the effective use of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" in the synthesis of amide-linked structures, potentially in peptide synthesis or drug development.

Applications in Material Science

Polyacetylenes Bearing an Amino Group

The preparation and application of polyacetylenes bearing an amino group, such as those derived from phenylacetylenes and pyridylacetylenes, demonstrate the potential for chirality assignment of carboxylic acids through circular dichroism (Yashima et al., 1997). This research suggests that derivatives of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" could be utilized in the development of novel chiral sensors or materials for enantioselective recognition and separation.

Therapeutic and Biological Applications

Antimicrobial Activities

Functional modification of polymers with amine compounds, including thiophene derivatives, has shown promising antibacterial and antifungal activities (Aly, Aly, & El-Mohdy, 2015). This indicates the potential of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" and its analogs in the development of antimicrobial materials or coatings, particularly in medical devices or as part of advanced wound care solutions.

Propriétés

IUPAC Name |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-4-6(3-9)7(8(10)11)5(2)12-4;/h3,9H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKUUKMJFVVDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2993102.png)

![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide](/img/structure/B2993111.png)

![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/no-structure.png)

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2993115.png)

![6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2993118.png)

![(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine](/img/structure/B2993121.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)